molecular formula C12H24O3 B14650440 tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate CAS No. 54043-01-5

tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate

Cat. No.: B14650440
CAS No.: 54043-01-5
M. Wt: 216.32 g/mol
InChI Key: GUNHIKQPOMFTFT-UHFFFAOYSA-N
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Description

tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate: is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their ability to decompose and release oxygen, making them useful in various chemical reactions, particularly as initiators in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2,3,3-tetramethylbutane in the presence of a suitable catalyst. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the risk of decomposition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate can undergo oxidation reactions, where it acts as an oxidizing agent.

    Reduction: Although less common, it can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen and other oxidizing agents. Conditions often involve elevated temperatures and pressures.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Nucleophiles like halides can react with this compound under mild conditions.

Major Products:

    Oxidation: Products typically include various oxidized organic compounds.

    Reduction: Reduced forms of the original compound.

    Substitution: Substituted organic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate is used as an initiator in polymerization reactions, particularly in the production of plastics and resins. Its ability to decompose and release free radicals makes it valuable in these processes.

Biology and Medicine: Research is ongoing into the potential biological applications of this compound, particularly in drug delivery systems where controlled release of oxygen can be beneficial.

Industry: In addition to its use in polymerization, this compound is used in the synthesis of various organic compounds, serving as an oxidizing agent in industrial processes.

Mechanism of Action

The primary mechanism of action for tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate involves the decomposition of the peroxide bond (ROOR’) to generate free radicals. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    tert-Butyl hydroperoxide: Another organic peroxide with similar applications in polymerization and oxidation.

    2,2,3,3-Tetramethylbutane: A hydrocarbon that serves as a precursor in the synthesis of tert-Butyl 2,2,3,3-tetramethylbutaneperoxoate.

Uniqueness: this compound is unique due to its specific structure, which provides stability and reactivity in various chemical processes. Its ability to release free radicals efficiently makes it particularly valuable in industrial applications.

Properties

CAS No.

54043-01-5

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl 2,2,3,3-tetramethylbutaneperoxoate

InChI

InChI=1S/C12H24O3/c1-10(2,3)12(7,8)9(13)14-15-11(4,5)6/h1-8H3

InChI Key

GUNHIKQPOMFTFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C(=O)OOC(C)(C)C

Origin of Product

United States

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